An In-depth Technical Guide to 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the molecule's physicochemical properties, proposes a detailed synthetic pathway, and discusses its analytical characterization through predictive spectroscopic analysis. Furthermore, it explores the potential biological activities and applications of this compound, drawing insights from the known pharmacological profiles of related pyrazole-pyridine scaffolds. This document serves as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel heterocyclic entities in pharmaceutical development.
Introduction
The fusion of pyrazole and pyridine rings has given rise to a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] These compounds are known to interact with various biological targets, leading to their investigation as potential therapeutic agents for a range of diseases, including cancer, inflammation, and infectious diseases.[4][5][6] The subject of this guide, 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine, is a unique derivative featuring a diethoxymethyl group, which can serve as a protected aldehyde or a bioisosteric replacement for other functional groups. This acetal moiety can influence the compound's solubility, metabolic stability, and binding interactions with target proteins. This guide aims to provide a thorough technical understanding of this molecule for researchers in the field.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N₃O₂ | Calculated |
| Molecular Weight | 247.29 g/mol | Calculated |
| CAS Number | 1414367-14-8 | N/A |
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps:
-
Synthesis of the 1,3-dicarbonyl precursor: The key intermediate, 1,1-diethoxy-4-(pyridin-4-yl)but-2-yn-4-one, can be synthesized from 4-ethynylpyridine.[11][12][13][14]
-
Cyclization to form the pyrazole ring: The 1,3-dicarbonyl precursor is then reacted with hydrazine hydrate to yield the final product.
Caption: Proposed synthetic workflow for 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine.
Detailed Experimental Protocol
Step 1: Synthesis of 1,1-diethoxy-4-(pyridin-4-yl)but-2-yn-4-one
-
To a solution of 4-ethynylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of ethyl diethoxyacetate (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-dicarbonyl precursor.
Step 2: Synthesis of 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine
-
To a solution of 1,1-diethoxy-4-(pyridin-4-yl)but-2-yn-4-one (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine.
Mechanistic Insights
The formation of the pyrazole ring proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl precursor, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction is determined by the relative reactivity of the two carbonyl groups.
Analytical Characterization
As no specific experimental data for 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine is publicly available, this section provides predicted spectroscopic characteristics based on the analysis of analogous compounds.[15][16][17][18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and pyrazole rings. The protons on the pyridine ring will likely appear as doublets in the aromatic region. The pyrazole proton will appear as a singlet. The diethoxymethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons, coupled to each other. The methine proton of the acetal will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the pyridine and pyrazole rings in the aromatic region. The carbons of the diethoxymethyl group will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for the C-H stretching of the aromatic rings and the aliphatic chain. C=N and C=C stretching vibrations from the pyrazole and pyridine rings are also expected. The C-O stretching of the ether linkages in the diethoxymethyl group will likely be prominent.[20][21][22]
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (247.29).[23][24][25][26][27] Fragmentation patterns would likely involve the loss of ethoxy groups from the diethoxymethyl moiety and cleavage of the pyrazole ring.
Potential Applications in Drug Discovery
The 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine scaffold holds significant promise for applications in drug discovery due to the established biological activities of related pyrazole-pyridine derivatives.[1][3][4][28]
Kinase Inhibition
Many pyrazole-containing compounds are known to be potent kinase inhibitors. The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond donors and acceptors, facilitating binding to the ATP-binding site of various kinases. The diethoxymethyl group can be explored for its potential to interact with specific residues within the kinase domain, potentially leading to enhanced potency and selectivity.
Anticancer Activity
Given the role of kinases in cancer progression, pyrazole-pyridine derivatives are frequently investigated as anticancer agents. The title compound could be evaluated for its cytotoxic effects against various cancer cell lines.
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine suggest that it could possess anti-inflammatory and analgesic properties, warranting further investigation in relevant in vitro and in vivo models.
Future Directions
The technical guide presented here provides a solid foundation for the further exploration of 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine. Future research should focus on:
-
Experimental validation of the proposed synthetic route: Optimizing the reaction conditions to achieve high yields and purity.
-
Comprehensive spectroscopic characterization: Obtaining and analyzing the actual NMR, IR, and MS data to confirm the structure and purity of the synthesized compound.
-
In-depth biological evaluation: Screening the compound against a panel of kinases and cancer cell lines, as well as in models of inflammation and pain, to elucidate its pharmacological profile.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with modifications to the diethoxymethyl group and the pyridine ring to understand the structural requirements for biological activity.
Conclusion
4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine represents a promising scaffold for the development of novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic strategy, and a predictive analysis of its spectroscopic characteristics. The exploration of its potential applications in drug discovery, particularly in the areas of oncology and inflammation, is a compelling avenue for future research. The information contained herein is intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry.
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